Benzhydrocodone hydrochloride

Description

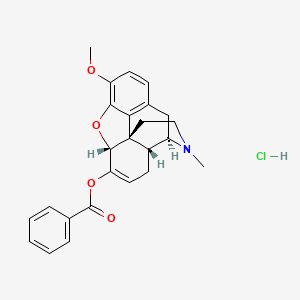

Structure

3D Structure of Parent

Properties

CAS No. |

1379679-42-1 |

|---|---|

Molecular Formula |

C25H26ClNO4 |

Molecular Weight |

439.9 g/mol |

IUPAC Name |

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1 |

InChI Key |

VVCUIDHKAHHSAN-RFIUKBLMSA-N |

SMILES |

Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzhydrocodone hydrochloride; Benzhydrocodone HCl; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzhydrocodone Hydrochloride

Precursor Chemistry and Upstream Synthesis of the Hydrocodone Moiety

The core active component of benzhydrocodone (B10817641) is the hydrocodone moiety. Hydrocodone, also known as dihydrocodeinone, is a semi-synthetic opioid derived from natural alkaloids found in the opium poppy, primarily codeine and thebaine. wikipedia.orgnih.gov

Several synthetic routes exist to produce hydrocodone from these precursors:

From Thebaine: Thebaine can be converted to hydrocodone free base, sometimes in a one-pot synthesis that leads directly to benzhydrocodone without isolating the hydrocodone intermediate. google.com This process often involves hydrogenation using a palladium catalyst. wikipedia.org

From Codeine: A common method involves the catalytic rearrangement of codeine. This can be achieved by heating codeine in an acidic solution (aqueous or alcoholic) with a platinum or palladium catalyst. nih.gov Another efficient method is the transition metal-catalyzed redox isomerization of codeine's allylic alcohol moiety, which can be performed in water using a rhodium complex, yielding hydrocodone with high efficiency.

Two-Step Conversion from Codeine: A rapid, two-step synthesis involves the hydrogenation of codeine to form dihydrocodeine, which is subsequently oxidized to produce hydrocodone. researchgate.netgoogle.com

Biocatalytic Methods: Modern approaches include the use of microorganisms. For instance, Pseudomonas putida M10 can transform codeine into hydrocodone. oup.com Furthermore, genetically engineered yeast strains have been developed to convert sugars into hydrocodone, representing a potential future commercial production method. wikipedia.orgstanford.edu

| Precursor | Key Transformation | Reagents/Catalysts | Reference |

|---|---|---|---|

| Thebaine | Hydrogenation / One-pot synthesis | Palladium catalyst | wikipedia.orggoogle.com |

| Codeine | Catalytic Rearrangement | Platinum or Palladium catalyst in acidic solution | nih.gov |

| Codeine | Redox Isomerization | Rhodium complex in water | |

| Codeine | Hydrogenation then Oxidation | 1. Hydrogenation catalyst 2. Oxidizing agent | researchgate.netgoogle.com |

| Codeine | Biotransformation | Pseudomonas putida M10 | oup.com |

Esterification Reactions and Optimization Strategies for Benzhydrocodone Formation

Benzhydrocodone is synthesized through the esterification of the hydrocodone free base. This process covalently bonds hydrocodone with benzoic acid, creating an ester linkage. wikipedia.org This chemical modification results in a prodrug that is pharmacologically inactive until metabolized. nih.gov

The primary method for forming benzhydrocodone involves reacting hydrocodone free base with an acylating agent, specifically benzoic anhydride. google.com

The reaction proceeds as follows:

Reactants : Hydrocodone free base and benzoic anhydride.

Conditions : The mixture is heated to a temperature typically ranging from 100°C to 200°C. Optimal temperatures are often cited between 120°C and 150°C. google.com

Outcome : The reaction yields a mixture containing the desired benzhydrocodone free base, along with unreacted starting materials (hydrocodone and benzoic anhydride) and benzoic acid, which is a by-product of the reaction. google.com

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Reactants | Hydrocodone free base, Benzoic anhydride | Ester formation | google.com |

| Temperature | 100°C - 200°C (Optimal: 120°C - 150°C) | To drive the esterification reaction | google.com |

| Reaction Products | Benzhydrocodone free base, benzoic acid, unreacted starting materials | Crude product mixture requiring purification | google.com |

Following the esterification reaction, the crude benzhydrocodone free base must be purified and converted into its stable, pharmaceutically acceptable hydrochloride salt.

The process for salt formation and purification typically involves several steps:

Work-up : The initial reaction mixture is processed to prepare it for crystallization.

Crystallization : The mixture is treated to induce the precipitation of benzhydrocodone hydrochloride. This is often achieved by admixing the crude product, heating to ensure complete dissolution, and then carefully cooling the solution to allow the hydrochloride salt to crystallize and precipitate out of the solution. google.com

Isolation : The precipitated this compound is isolated, usually via filtration. google.com

This crystallization process is a critical purification step. By controlling parameters such as solvent, temperature, and cooling rate, it is possible to selectively precipitate the desired product, leaving impurities like the benzoic acid by-product and unreacted starting materials in the solution. This enables the isolation of an active pharmaceutical ingredient (API) that meets stringent quality and purity standards. google.com For other opioids, advanced purification techniques such as high-performance liquid chromatography (HPLC) have also been employed to achieve high-purity standards. google.com

Reaction Mechanisms and Process Parameter Control

Derivatization and Analog Synthesis for Structure-Activity Relationship Investigations

The creation of benzhydrocodone is itself an application of medicinal chemistry principles, where a known active molecule (hydrocodone) is derivatized to modify its properties. wikipedia.org The goal was to create a prodrug that would be less susceptible to certain forms of abuse. nih.gov

Further derivatization and the synthesis of analogs are key components of structure-activity relationship (SAR) studies. SAR investigations systematically alter a molecule's structure to understand how these changes impact its biological activity, such as receptor binding affinity, potency, and metabolic stability. nih.gov

For opioids, SAR studies can explore modifications at several key positions on the morphinan (B1239233) scaffold:

N-substituent : The methyl group on the nitrogen atom of hydrocodone can be replaced with other groups. For example, palladium-catalyzed N-demethylation followed by N-acylation is a known transformation for opiates, allowing for the introduction of various functional groups. researchgate.net

C-ring modifications : Alterations to the C-ring, including the introduction of hydroxyl groups or other substituents, can significantly affect opioid receptor selectivity and potency.

Ester/Ether linkages : The phenolic hydroxyl group in related morphinans is a common site for derivatization to form ethers or esters, which can influence metabolic pathways and duration of action.

While specific, extensive SAR studies on benzhydrocodone analogs are not widely published, the principles are well-established in opioid chemistry. For instance, studies on benzothiazole-phenyl analogs aim to develop dual-target inhibitors, demonstrating how core structures can be modified to interact with multiple biological targets. nih.gov The synthesis of analogs of related opioid structures, such as 2,6-methano-3-benzazocines, has led to the discovery of ligands with extremely high affinity (in the picomolar range) for opioid receptors, showcasing the power of SAR in drug discovery. adelphi.edu The development of benzhydrocodone represents a targeted derivatization to achieve a specific pharmacokinetic profile rather than altering the fundamental pharmacodynamic interaction with opioid receptors. nih.gov

Molecular Pharmacology and Receptor Binding Dynamics of Benzhydrocodone and Its Metabolites

Enzymatic Hydrolysis Mechanisms and Prodrug Activation Kinetics in Biological Systems (in vitro models)

The activation of benzhydrocodone (B10817641) to hydrocodone is a rapid process that occurs primarily in the gastrointestinal tract following oral administration. semanticscholar.orgnih.govnih.gov This conversion is facilitated by enzymatic hydrolysis.

Characterization of Esterase Involvement in Prodrug Biotransformation

Benzhydrocodone is chemically a new molecular entity formed by a covalent bond between hydrocodone and benzoic acid. semanticscholar.orgnih.gov Its conversion to the active component, hydrocodone, is achieved through esterase metabolism in the intestinal tract. semanticscholar.orgnih.govoup.com These enzymes cleave the ester bond, releasing hydrocodone and benzoic acid. nih.gov While the specific esterases have not been fully characterized in all literature, the process is described as enzymatic hydrolysis. ucr.edufrontiersin.org

Comparative Hydrolysis Rates in Different Preclinical Biological Matrices (e.g., intestinal fluid vs. blood)

In vitro studies have demonstrated a significant difference in the rate of benzhydrocodone hydrolysis between intestinal fluid and whole blood. In simulated intestinal fluid, the conversion to hydrocodone is remarkably efficient, with nearly 95% of the prodrug being hydrolyzed within five minutes. nih.gov In stark contrast, the hydrolysis in whole blood is a much slower process, requiring approximately 240 minutes for near-complete conversion. nih.govnih.govfrontiersin.org This differential rate of hydrolysis is a key feature of benzhydrocodone's design, intended to reduce the potential for abuse via non-oral routes of administration, such as intravenous injection. nih.govfda.gov The slow conversion in the bloodstream means that rapid psychoactive effects are less likely to be achieved if the drug is administered parenterally. nih.govfrontiersin.org

| Biological Matrix | Time to Near-Complete Hydrolysis |

|---|---|

| Intestinal Fluid (in vitro) | ~5 minutes |

| Whole Blood (in vitro) | ~240 minutes |

Opioid Receptor Ligand-Binding Profiles and Selectivity of Hydrocodone and its Active Metabolites

Once converted from benzhydrocodone, hydrocodone and its primary active metabolite, hydromorphone, exert their analgesic effects by interacting with opioid receptors. drugs.comnih.gov Hydrocodone is a full opioid agonist with a relative selectivity for the mu-opioid receptor (MOR). drugs.comfda.govfda.gov However, at higher concentrations, it can also interact with other opioid receptors, such as the delta and kappa-opioid receptors. frontiersin.org

A comprehensive screening of various opioids revealed the binding affinities (Ki values) for different opioid receptors. plos.orgnih.gov

| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) |

|---|---|---|---|

| Hydrocodone | 41.58 frontiersin.org | >10,000 nih.gov | >10,000 nih.gov |

| Hydromorphone | 0.36 frontiersin.org | 2,130 nih.gov | 1,340 nih.gov |

Intracellular Signaling Cascades Modulated by Opioid Receptor Activation

The activation of opioid receptors, primarily the mu-opioid receptor, by agonists like hydrocodone and hydromorphone initiates a cascade of intracellular signaling events. nih.govbiorxiv.org These receptors are G-protein coupled receptors (GPCRs), and their activation leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. researchgate.netresearchgate.net

This dissociation triggers several downstream signaling pathways:

Inhibition of Adenylyl Cyclase : The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govresearchgate.netresearchgate.net

Modulation of Ion Channels : The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. researchgate.netresearchgate.net It also inhibits voltage-gated calcium channels, reducing calcium influx. researchgate.netresearchgate.net Both of these actions decrease neuronal excitability.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways : Opioid receptor activation can also stimulate the MAPK signaling cascade, including the ERK1/2 pathway, which plays a role in pain modulation and synaptic plasticity. nih.gov

In addition to the classical G-protein signaling, opioid receptors can also signal through the β-arrestin pathway. nih.govmdpi.com Upon sustained receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. researchgate.net This process is involved in receptor desensitization and internalization, which can contribute to the development of tolerance. nih.govresearchgate.net

Metabolism and Biotransformation Pathways of Benzhydrocodone and Its Derivatives

Primary Metabolic Pathways of Hydrocodone (O-demethylation, N-demethylation, 6-keto reduction)

The biotransformation of hydrocodone is characterized by three main metabolic reactions: O-demethylation, N-demethylation, and 6-keto reduction. nih.govwikipedia.orgtestcatalog.orgdrexelmedicine.orgmayocliniclabs.comdrugs.com O-demethylation converts hydrocodone into its more potent metabolite, hydromorphone. nih.govwikipedia.orgfrontiersin.org N-demethylation leads to the formation of norhydrocodone (B1253062). taylorandfrancis.commdpi.comwikipedia.org The third significant pathway is the reduction of the 6-keto group, which results in the creation of 6-alpha- and 6-beta-hydrocodol. taylorandfrancis.comoup.com

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Hydrocodone Biotransformation

The metabolic conversion of hydrocodone is predominantly mediated by the cytochrome P450 (CYP) enzyme system. oup.comnih.gov Specifically, the O-demethylation pathway, which produces the active metabolite hydromorphone, is catalyzed by the CYP2D6 enzyme. pharmgkb.orgmdpi.comnih.govnih.gove-lactancia.orgpainphysicianjournal.com Conversely, the N-demethylation of hydrocodone to norhydrocodone is primarily carried out by the CYP3A4 enzyme. pharmgkb.orgtaylorandfrancis.commdpi.comwikipedia.orgnih.govnih.gov The involvement of these specific CYP isoenzymes highlights the potential for drug-drug interactions and variability in patient response based on enzyme activity. drugs.commass.gov While CYP2D6 and CYP3A4 are the principal enzymes, other isoforms like CYP2B6 and CYP2C19 may play minor roles. mass.gov

| Enzyme | Metabolic Pathway | Resulting Metabolite | Reference |

|---|---|---|---|

| CYP2D6 | O-demethylation | Hydromorphone | pharmgkb.orgmdpi.comnih.govnih.gove-lactancia.orgpainphysicianjournal.com |

| CYP3A4 | N-demethylation | Norhydrocodone | pharmgkb.orgtaylorandfrancis.commdpi.comwikipedia.orgnih.govnih.gov |

Identification and Characterization of Hydrocodone Metabolites (e.g., hydromorphone, norhydrocodone)

Several metabolites of hydrocodone have been identified and characterized. The most significant of these are hydromorphone and norhydrocodone. testcatalog.orgdrexelmedicine.orgmayocliniclabs.com Hydromorphone is a potent mu-opioid receptor agonist and is considered a major contributor to the analgesic effects of hydrocodone. oup.comdrugs.comtaylorandfrancis.com Norhydrocodone, while once considered inactive, has been shown to be a mu-opioid receptor agonist, although its contribution to analgesia is limited by poor penetration of the blood-brain barrier. wikipedia.org Other identified metabolites include dihydrocodeine and the 6-hydroxy metabolites (6-alpha- and 6-beta-hydrocodol), which are formed through the 6-keto reduction pathway. pharmgkb.orgtestcatalog.orgmayocliniclabs.comtaylorandfrancis.comoup.com Studies have shown that after a single dose, norhydrocodone can be detected at higher concentrations and for a longer duration in urine compared to hydrocodone and hydromorphone, making it a useful biomarker for hydrocodone use. oup.comaafs.org

| Metabolite | Formation Pathway | Notes | Reference |

|---|---|---|---|

| Hydromorphone | O-demethylation (via CYP2D6) | Active, potent opioid agonist. | oup.comdrugs.comtaylorandfrancis.com |

| Norhydrocodone | N-demethylation (via CYP3A4) | Major metabolite; considered a unique biomarker for hydrocodone ingestion. | wikipedia.orgoup.comaafs.org |

| Dihydrocodeine | 6-keto reduction | Minor metabolite. | pharmgkb.orgtestcatalog.orgmayocliniclabs.com |

| 6-α-hydrocodol | 6-keto reduction | Minor metabolite. | taylorandfrancis.comoup.com |

| 6-β-hydrocodol | 6-keto reduction | Minor metabolite. | taylorandfrancis.comoup.com |

Species-Specific Metabolic Differences in Preclinical Models

Preclinical studies have revealed significant species-specific differences in the metabolism of hydrocodone. frontiersin.orgpharmgkb.orgnih.gov In rats, the metabolic profile is somewhat similar to humans, with O-demethylation to hydromorphone being a key pathway, mediated by the CYP2D1 enzyme, which is a homolog of human CYP2D6. frontiersin.orgnih.gov However, in dogs, the primary metabolic routes are N-demethylation and N-oxidation, with O-demethylation to hydromorphone being a minor pathway. frontiersin.orgnih.govresearchgate.netavma.org Studies in guinea pigs and rabbits also show varied metabolic patterns, emphasizing that the metabolic fate of hydrocodone can differ considerably across species. pharmgkb.orgnih.gov This variability is crucial to consider when extrapolating preclinical data to human clinical scenarios.

Advanced Analytical Methodologies for Benzhydrocodone Hydrochloride Research

Chromatographic Separation Techniques for Compound and Metabolite Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For benzhydrocodone (B10817641) hydrochloride and its metabolites, both liquid and gas chromatography play vital roles.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a primary technique for the analysis of benzhydrocodone. Research has focused on developing and validating methods for the simultaneous quantification of benzhydrocodone and other active pharmaceutical ingredients, such as acetaminophen, with which it is often formulated. ijpar.comijrpr.com

Method development involves optimizing various parameters to achieve effective separation and detection. Key considerations include the choice of stationary phase (the column), the composition of the mobile phase, flow rate, and detector wavelength. ijrpr.com A common approach utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol. ijpar.comijrpr.com Detection is typically performed using a UV detector set at a wavelength where both benzhydrocodone and co-analytes show significant absorbance, for instance, 270 nm. ijpar.comijrpr.com

Validation of these HPLC methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure they are suitable for their intended purpose. ijpar.comijrpr.com This involves assessing parameters such as linearity, precision, accuracy, selectivity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). ijpar.comijrpr.com For example, a validated RP-HPLC method demonstrated linearity for benzhydrocodone in the concentration range of 3.06–9.18 µg/ml. ijpar.comijrpr.com The sensitivity of such methods is high, with reported LOD and LOQ values for benzhydrocodone being as low as 0.036 µg/ml and 0.121 µg/ml, respectively. ijpar.comijrpr.com

Table 1: Example of RP-HPLC Method Parameters for Benzhydrocodone Analysis

| Parameter | Condition | Source |

|---|---|---|

| HPLC System | Waters Alliance HPLC system 2695 model | ijpar.comijrpr.com |

| Column | Hibar C18 (250 × 4.6 mm, 5 µm) | ijpar.com |

| Mobile Phase | 0.1M K₂HPO₄: Methanol (65:35 v/v) | ijpar.com |

| Flow Rate | 1.0 ml/min | ijpar.comijrpr.com |

| Detection Wavelength | 270 nm | ijpar.comijrpr.com |

| Injection Volume | 20 µl | ijpar.comijrpr.com |

| Elution Time | 4.956 min | ijpar.com |

| Linearity Range | 3.06 - 9.18 µg/ml | ijpar.comijrpr.com |

| LOD | 0.036 µg/ml | ijpar.comijrpr.com |

| LOQ | 0.121 µg/ml | ijpar.comijrpr.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. openaccessjournals.comscirp.org In pharmaceutical research, its applications include impurity profiling, analysis of residual solvents, and characterization of complex mixtures. scirp.orgdrawellanalytical.com For compounds like benzhydrocodone, GC, especially when coupled with a mass spectrometer (GC-MS), is invaluable for forensic analysis and metabolite studies. drawellanalytical.comnih.gov

While specific GC methods for benzhydrocodone are not extensively detailed in the literature, methods for its active metabolite, hydrocodone, and other opiates are well-established. nih.gov These procedures often require a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.netuc.pt For instance, trimethylsilyl (B98337) (TMS) ether derivatives of opiates can be analyzed by GC-MS to distinguish between structurally similar compounds like hydrocodone, oxycodone, and their metabolites. nih.gov This approach allows for the sensitive detection and identification of these substances in biological samples, which is critical for understanding the metabolic profile of a prodrug like benzhydrocodone. nih.govmdpi.com

GC-based methods are employed in:

Impurity Testing: Identifying and quantifying impurities that may arise during the synthesis of benzhydrocodone. scirp.org

Pharmacokinetic Studies: Analyzing drug and metabolite concentrations in biological matrices to understand the absorption, distribution, metabolism, and excretion (ADME) profile. openaccessjournals.comdrawellanalytical.com

Forensic Toxicology: Detecting and confirming the presence of hydrocodone resulting from the metabolism of benzhydrocodone in forensic investigations. openaccessjournals.comdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of new entities and for quantifying analytes, often at very low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. news-medical.netsrce.hr It provides detailed information about the atomic-level structure of a compound, making it essential for confirming the identity of newly synthesized molecules like benzhydrocodone hydrochloride. srce.hr Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can be used to map out the connectivity of atoms within the molecule. news-medical.net

While NMR is not typically used for quantitative analysis in physiological samples due to lower sensitivity compared to mass spectrometry, it is unparalleled for structural confirmation in pure samples. srce.hr For benzhydrocodone, NMR would be used to:

Confirm the covalent linkage of the benzoic acid moiety to the hydrocodone backbone.

Identify and characterize any synthesis-related impurities. srce.hr The analysis of chemical shifts, coupling constants, and through-space correlations in various NMR spectra allows researchers to build a complete picture of the molecule's three-dimensional structure. news-medical.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices. nih.govchromatographyonline.com Because benzhydrocodone is a prodrug that is rapidly converted to hydrocodone in the body, LC-MS/MS methods are critical for studying its pharmacokinetics. nih.govdrugbank.com

Benzhydrocodone itself is often not detected in circulation after oral administration, as it is rapidly metabolized by intestinal enzymes to hydrocodone. drugbank.com Therefore, bioanalytical methods focus on the detection of hydrocodone and its further metabolites, such as hydromorphone and norhydrocodone (B1253062). nih.govdrugbank.com LC-MS/MS methods for these compounds are well-validated and can detect concentrations at the nanogram per milliliter (ng/mL) level. nih.gov A sensitive LC-MS/MS method for hydrocodone and its metabolites can achieve a linear range from 1.0 to 100 ng/mL. nih.gov

The high resolution of modern mass spectrometers also aids in the structural elucidation and identification of unknown metabolites in preclinical and clinical studies. uvic.ca This "metabolite profiling" is crucial for understanding the complete metabolic pathway of a new chemical entity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Bioanalytical Method Development for Preclinical Biological Matrices (e.g., animal plasma, tissue homogenates)

Bioanalytical methods are essential for quantifying a drug and its metabolites in biological fluids and tissues, providing the data for pharmacokinetic and toxicokinetic studies. nih.govraps.org The development and validation of these methods for preclinical species are a prerequisite for advancing a drug candidate. bionotus.com

For benzhydrocodone, bioanalytical method development focuses on its active metabolite, hydrocodone, in matrices like animal plasma. frontiersin.orgnih.gov The process involves several key stages:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. raps.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). raps.orgwildpharm.co.za For example, a simple protein precipitation with acetonitrile (B52724) is often used for plasma samples. wildpharm.co.za

Method Development: An LC-MS/MS method is typically developed for its superior sensitivity and selectivity. chromatographyonline.combionotus.com This involves optimizing chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer for the specific analyte and an internal standard. wildpharm.co.za

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). nih.govwildpharm.co.za Validation demonstrates the method's accuracy, precision, selectivity, sensitivity, linearity, and the stability of the analyte during sample storage and processing. nih.govnih.gov

These validated methods are then applied to preclinical pharmacokinetic studies. For instance, in studies with animal models, plasma concentrations of hydrocodone are measured over time following administration of benzhydrocodone to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure). nih.gov Research has also been conducted on tissue bioanalysis to understand drug distribution into specific organs or tissues, which is particularly important for bioconjugates and can inform efficacy and safety. nih.gov

Table 2: Key Parameters in Bioanalytical Method Validation

| Validation Parameter | Description | Source |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | nih.gov |

| Accuracy | The closeness of determined value to the nominal or known true value. | nih.govchromatographyonline.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | nih.govchromatographyonline.com |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte for which the method has been demonstrated to be precise, accurate, and linear. | nih.govchromatographyonline.com |

| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | nih.gov |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | wildpharm.co.za |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | nih.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | wildpharm.co.za |

Structure Activity Relationships Sar and Rational Prodrug Design Principles Applied to Opioids

Influence of the Benzoyl Moiety on Prodrug Activation and Subsequent Pharmacological Properties

Benzhydrocodone (B10817641) is a new molecular entity created by covalently bonding hydrocodone with benzoic acid. nih.gov This addition of a benzoyl moiety renders the molecule pharmacologically inactive, functioning as a prodrug that requires in vivo metabolic conversion to release the active hydrocodone. nih.govwikipedia.org The primary site of this activation is the intestinal tract, where enzymes rapidly cleave the benzoate (B1203000) group. nih.govdrugbank.com

The rationale behind this design is to create an abuse-deterrent formulation. The benzoyl group alters the physicochemical properties of the hydrocodone molecule, which in turn influences its absorption and metabolism. researchgate.net In its prodrug form, benzhydrocodone has intrinsic molecular properties that may deter abuse through non-oral routes of administration, such as intranasal insufflation. nih.gov Preclinical studies in rats have shown that intranasal administration of benzhydrocodone leads to significantly lower plasma concentrations of hydrocodone compared to hydrocodone bitartrate (B1229483). nih.gov

This delayed and lower peak hydrocodone concentration is a direct consequence of the benzoyl moiety. nih.gov For the drug to become active, the ester linkage must be hydrolyzed. While this process is efficient in the gastrointestinal tract (nearly 95% conversion to hydrocodone within five minutes in simulated intestinal fluid), it is significantly slower in other environments like whole blood, where near-complete conversion takes approximately 240 minutes. nih.gov This differential rate of activation is a key feature of its design.

The impact of this design on the pharmacological properties is a modification of the pharmacokinetic profile rather than the pharmacodynamic action. Once hydrocodone is released, it acts as a full agonist at the mu-opioid receptor, producing analgesia. wikipedia.org The prodrug design does not alter the mechanism of action of the active metabolite but controls its rate of availability. wikipedia.orgdrugs.com

Below is a table summarizing the pharmacokinetic parameters of hydrocodone after intranasal administration of benzhydrocodone API versus hydrocodone bitartrate (HB) API, illustrating the influence of the benzoyl moiety.

| Pharmacokinetic Parameter | Benzhydrocodone API (Intranasal) | Hydrocodone Bitartrate API (Intranasal) | % Difference |

| Cmax (ng/mL) | Lower than HB | Higher than Benzhydrocodone | 36.0% lower for Benzhydrocodone |

| Tmax (hours) | 1.75 (median) | 0.5 (median) | Delayed by more than one hour for Benzhydrocodone |

| AUClast (ngh/mL) | Lower than HB | Higher than Benzhydrocodone | 20.3% lower for Benzhydrocodone |

| AUCinf (ngh/mL) | Lower than HB | Higher than Benzhydrocodone | 19.5% lower for Benzhydrocodone |

| Abuse Quotient | 17.0 | 31.9 | 47% lower for Benzhydrocodone |

| Data sourced from a clinical study on the intranasal pharmacokinetics and abuse potential of benzhydrocodone. nih.gov |

Structural Modifications to the Hydrocodone Core and Their Impact on Opioid Receptor Interactions

The hydrocodone core, a semi-synthetic opioid derived from codeine, has been the subject of numerous structural modifications to alter its interaction with opioid receptors. mdpi.com The core structure of morphinan-class opioids like hydrocodone is critical for their analgesic activity. Specific functional groups and their stereochemistry determine the affinity and efficacy at different opioid receptors (μ, δ, and κ).

While benzhydrocodone's primary modification is the addition of a benzoyl group to create a prodrug, understanding the SAR of the hydrocodone core itself is essential. For instance, the N-methyl group on the piperidine (B6355638) ring is crucial for analgesic activity; modifications here can drastically reduce analgesia or even convert the molecule into an antagonist. painphysicianjournal.com Similarly, the 6-keto group of hydrocodone influences its potency and side-effect profile compared to other opioids like morphine, which has a 6-hydroxyl group. painphysicianjournal.com

General principles of opioid SAR indicate that small changes to the core can lead to significant changes in receptor interaction. For example, in other opioid-related structures, the removal of a ketone at the C-1 position can shift a compound from a full agonist to an antagonist at the kappa opioid receptor (KOR). mdpi.com The β-methoxyacrylate residue in mitragynine (B136389) derivatives has been shown to be necessary for opioid receptor interactions. mdpi.com

In the context of hydrocodone, it is primarily a mu-opioid receptor agonist. researchgate.net Its active metabolite, hydromorphone, formed via O-demethylation by the CYP2D6 enzyme, is a more potent mu-opioid agonist. wikipedia.org The structural integrity of the pentacyclic morphinan (B1239233) skeleton is fundamental to its interaction with the receptor's binding pocket.

The table below outlines key structural features of the hydrocodone core and their general role in opioid receptor interactions, based on established SAR principles for opioids.

| Structural Feature of Hydrocodone Core | General Impact on Opioid Receptor Interaction |

| Phenolic Hydroxyl Group (at C3) | Essential for analgesic activity. Masking this group, as in codeine (methoxy group), reduces potency. Hydrocodone retains the methoxy (B1213986) group. |

| N-Methyl Group (at N17) | Important for agonist activity. Replacing it with larger alkyl groups can lead to antagonist properties (e.g., naloxone). painphysicianjournal.com |

| 6-Keto Group | Contributes to the specific potency and side-effect profile of hydrocodone and oxycodone, distinguishing them from morphine (6-hydroxyl). painphysicianjournal.com |

| 7,8-Dihydro Feature | The saturation of this bond in hydrocodone (compared to the double bond in codeine) affects its metabolic profile and potency. |

| C-Ring Ether Bridge | The 4,5-epoxy bridge is a characteristic feature of morphinans and is crucial for maintaining the rigid conformation required for receptor binding. |

Computational Chemistry and Molecular Modeling for SAR Prediction and Prodrug Optimization

Computational chemistry and molecular modeling are powerful tools in modern drug design, enabling the prediction of SAR and the optimization of prodrugs like benzhydrocodone. acs.orgnih.gov These methods allow researchers to simulate the interaction between a ligand (the drug or prodrug) and its biological target (e.g., an enzyme or receptor) at the molecular level.

For prodrug design, computational approaches can predict the lability of the promoiety-drug linkage in different biological environments. For benzhydrocodone, modeling could have been used to estimate the rate of hydrolysis of the benzoate ester by intestinal enzymes versus plasma esterases, thus optimizing the desired release profile. nih.gov

Ligand-based and structure-based methods are the two main categories of computational techniques for predicting drug metabolism and SAR. nih.gov

Ligand-based methods derive SAR from a set of molecules with known activities, even without knowing the precise structure of the target protein. alnoor.edu.iq These models can identify the physicochemical properties that correlate with biological activity.

Structure-based methods rely on the three-dimensional structure of the target protein (e.g., an opioid receptor or a metabolizing enzyme). alnoor.edu.iq Techniques like molecular docking can predict the binding pose and affinity of a ligand to its target, providing insights into the interactions that drive efficacy and selectivity. nih.gov

In the context of opioids, molecular docking has been used to predict the binding affinity of various fentanyl analogs to the mu-opioid receptor, demonstrating how slight structural modifications can impact binding. plos.org Such studies can guide the synthesis of new compounds with improved properties. For a prodrug like benzhydrocodone, computational models could be employed to:

Predict the sites of metabolism on the hydrocodone molecule. acs.org

Model the interaction of benzhydrocodone with metabolizing enzymes to refine the prodrug linker.

Simulate the binding of the released hydrocodone to the mu-opioid receptor to ensure that the prodrug strategy does not inadvertently alter the desired pharmacological effect.

The following table summarizes computational approaches and their potential applications in the design and optimization of opioid prodrugs.

| Computational Method | Description | Application in Opioid Prodrug Design |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to predict properties like reactivity and bond stability. acs.org | Predicting the stability of the prodrug linker and the energy barriers for enzymatic cleavage. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. plos.org | Modeling the fit of the prodrug into the active site of metabolizing enzymes and the fit of the active drug into the opioid receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the dynamic nature of ligand-protein interactions. plos.org | Assessing the stability of the prodrug-enzyme complex and the conformational changes in the opioid receptor upon binding of the active metabolite. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of a series of compounds with their biological activity. alnoor.edu.iq | Developing predictive models for the abuse potential of different opioid prodrugs based on their physicochemical properties and release kinetics. |

Design Strategies for Modulating Prodrug Activation and Controlled Release Kinetics (theoretical and preclinical models)

The design of benzhydrocodone exemplifies a deliberate strategy to modulate prodrug activation and control the release kinetics of the active drug, hydrocodone. The fundamental principle is to create a chemical linkage that is stable until it reaches a specific biological environment where it is efficiently cleaved. nih.gov

The primary strategy employed for benzhydrocodone is enzymatic cleavage in a targeted location. nih.gov By linking hydrocodone to benzoic acid via an ester bond, the designers created a molecule that is a substrate for intestinal enzymes. This approach ensures that the drug is primarily released upon oral administration and subsequent passage through the gut. nih.govdrugbank.com This contrasts with simple ester prodrugs that are rapidly hydrolyzed by ubiquitous plasma esterases, which would not provide the same abuse-deterrent properties. google.com

Theoretical and preclinical models for controlled release kinetics often rely on mathematical descriptions of the release process. Several models can be used to describe the release of a drug from its dosage form:

Zero-Order Kinetics: The drug is released at a constant rate, independent of the concentration. ptfarm.pl This is often the ideal for controlled-release formulations.

First-Order Kinetics: The release rate is proportional to the amount of drug remaining in the dosage form. ptfarm.pl

Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. ijprt.org

Korsmeyer-Peppas Model: An empirical model that can describe drug release from polymeric systems, accounting for different release mechanisms (e.g., diffusion, swelling, erosion). ijprt.org

In the case of benzhydrocodone, the release kinetics of hydrocodone are governed by the rate of enzymatic conversion of the prodrug. Preclinical data showing a delayed Tmax and a lower Cmax for hydrocodone following benzhydrocodone administration compared to hydrocodone bitartrate administration support a controlled-release profile. nih.gov This profile is a direct result of the time required for the prodrug to be transported to the site of activation and for the enzymatic reaction to occur.

The design of cyclization-activated prodrugs is another strategy where drug release is triggered by an intramolecular reaction following an initial enzymatic or chemical event. nih.gov While benzhydrocodone's activation is a direct cleavage, the principles of designing linkers that control the rate of a subsequent release reaction are relevant. The stability of the linker, its susceptibility to specific enzymes, and the kinetics of the release step are all critical design parameters. researchgate.net

The table below outlines various design strategies for modulating prodrug activation and their relevance to opioid prodrugs.

| Design Strategy | Mechanism of Action | Relevance to Opioid Prodrugs |

| Enzyme-Specific Cleavage | A linker is designed to be a substrate for a specific enzyme that is localized in a particular tissue (e.g., the intestine). | This is the core strategy for benzhydrocodone, targeting intestinal enzymes for activation and thereby limiting rapid release from other routes of administration. nih.gov |

| pH-Dependent Hydrolysis | The linker is designed to be stable at one pH (e.g., in the stomach) and to hydrolyze at another pH (e.g., in the small intestine). | Could be used to create opioid prodrugs that release their active component in specific regions of the GI tract. |

| Cyclization-Activated Release | An initial cleavage event triggers an intramolecular cyclization reaction that releases the active drug. nih.gov | This offers a two-step control mechanism that can be finely tuned to control the rate of opioid release. |

| Reductive/Oxidative Activation | The prodrug is activated in specific redox environments, such as hypoxic conditions in tumors. | Less relevant for systemic pain medication but could be a strategy for targeted delivery in specific disease states. |

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Prodrug Linkers and Activation Mechanisms for Opioid Scaffolds

Benzhydrocodone (B10817641) is a prodrug of hydrocodone, designed with a specific chemical linker to hydrocodone. This design strategy aims to modify the release and bioavailability of the active opioid, hydrocodone. The core principle of this approach is to attach a promoiety, in this case, a benzoic acid derivative, to the hydrocodone molecule. The linkage is designed to be cleaved in vivo, releasing the active hydrocodone.

Future research in this area is focused on exploring a variety of different promoieties and linker technologies for opioid scaffolds. The goal is to create prodrugs with highly specific activation triggers. For instance, researchers are investigating linkers that are selectively cleaved by enzymes found in specific tissues or cellular compartments. This could lead to targeted drug delivery, where the active opioid is released predominantly at the site of pain, potentially reducing systemic exposure.

Another area of exploration involves the development of "dual-drug" or "co-drug" strategies. In this approach, two different therapeutic agents are linked together. For opioid scaffolds, this could involve linking the opioid to another analgesic with a different mechanism of action, or to a compound that mitigates opioid-induced side effects. The cleavage of the linker would then release both drugs simultaneously.

The table below outlines potential linker strategies for opioid prodrugs based on desired activation mechanisms.

| Linker Type | Activation Mechanism | Potential Advantage |

| Ester-based | Hydrolysis by esterase enzymes | Controlled release kinetics |

| Amide-based | Hydrolysis by amidase enzymes | Increased stability compared to esters |

| Phosphate-based | Cleavage by alkaline phosphatases | Potential for targeting bone-related pain |

| Glucuronide-based | Cleavage by β-glucuronidase | Targeting tissues with high enzymatic activity |

Advancements in Analytical Techniques for Comprehensive Opioid Prodrug Research

The study of opioid prodrugs like benzhydrocodone relies heavily on sophisticated analytical techniques to characterize the compound and its metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for this research. These methods allow for the sensitive and specific quantification of the prodrug and its active metabolite, hydrocodone, in biological matrices such as plasma and urine.

Recent advancements in analytical instrumentation have further enhanced the capabilities for opioid prodrug research. Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites and understanding complex biotransformation pathways.

Future research will likely see an increased application of these advanced techniques. For example, liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) could be used to separate and identify isomeric metabolites that are indistinguishable by conventional LC-MS. Furthermore, the development of novel sample preparation techniques, such as microextraction methods, will continue to improve the sensitivity and efficiency of analytical workflows for opioid prodrugs.

The following table summarizes key analytical techniques and their applications in opioid prodrug research.

| Analytical Technique | Application in Opioid Prodrug Research |

| HPLC-UV | Quantification of the prodrug and known metabolites |

| LC-MS/MS | Highly sensitive and specific quantification in biological matrices |

| UHPLC-MS/MS | Faster analysis with higher resolution for complex mixtures |

| HRMS (TOF, Orbitrap) | Accurate mass measurement for identification of unknown metabolites |

| LC-IMS-MS | Separation of isomeric metabolites and structural elucidation |

Theoretical Development of Opioid Prodrugs with Tailored Pharmacokinetic Profiles for Preclinical Investigations

Computational modeling and theoretical chemistry are playing an increasingly important role in the rational design of prodrugs. For opioid prodrugs, these approaches can be used to predict key pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), before a compound is synthesized. This in silico screening can save significant time and resources in the drug development process.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the chemical structure of a prodrug with its biological activity and pharmacokinetic behavior. For instance, a QSAR model could be used to predict the binding affinity of a series of prodrugs to metabolizing enzymes, while a QSPR model could predict properties like aqueous solubility or membrane permeability.

Molecular docking and molecular dynamics simulations can provide insights into how a prodrug interacts with its target enzymes at the atomic level. These simulations can help to understand the mechanism of enzymatic cleavage and to design linkers that are either more readily cleaved or more resistant to cleavage, depending on the desired pharmacokinetic profile. For example, by modeling the interaction of different benzhydrocodone analogues with esterases, researchers could theoretically design prodrugs with faster or slower conversion rates to hydrocodone.

Future preclinical investigations will likely integrate these theoretical approaches more deeply into the drug design workflow. This will enable the development of opioid prodrugs with highly tailored pharmacokinetic profiles, such as a specific rate of conversion to the active drug or a desired duration of action.

Interdisciplinary Approaches for Understanding Prodrug Biotransformation at a Molecular and Enzymatic Level

A comprehensive understanding of how a prodrug like benzhydrocodone is converted to its active form requires a collaborative effort from multiple scientific disciplines. This interdisciplinary approach combines expertise from fields such as medicinal chemistry, enzymology, molecular biology, and computational chemistry to unravel the complexities of prodrug biotransformation.

Medicinal chemists are responsible for the design and synthesis of the prodrug, creating novel chemical entities with the potential for improved therapeutic properties. Enzymologists then play a crucial role in identifying the specific enzymes responsible for the metabolic conversion of the prodrug. This often involves in vitro experiments using purified enzymes or human liver microsomes.

Molecular biologists can contribute by studying the genetic variations in these metabolizing enzymes. Polymorphisms in genes encoding enzymes like carboxylesterases can lead to significant inter-individual differences in how a prodrug is metabolized, affecting its efficacy and safety.

Computational chemists, as discussed in the previous section, can provide detailed molecular models of the enzyme-prodrug interactions, offering insights that can guide the design of new and improved prodrugs. By integrating the findings from these different disciplines, a holistic picture of the prodrug's journey through the body can be constructed. This comprehensive understanding is essential for the development of safer and more effective opioid therapies.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of benzhydrocodone hydrochloride in combination formulations (e.g., with acetaminophen)?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial standards for similar hydrochloride compounds. For example, a validated HPLC method for nefazodone hydrochloride involves diluting the sample to 1 mg/mL, filtering, and analyzing peak areas against a reference standard . Adjust mobile phase composition (e.g., acetonitrile-phosphate buffer) and column specifications (C18, 4.6 × 250 mm) to optimize resolution for benzhydrocodone. Stability studies should include accelerated degradation conditions (e.g., heat, light, pH variations) to identify degradation products .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting opioids in plasma or serum. Calibration curves should span clinically relevant concentrations (e.g., 1–100 ng/mL), with deuterated internal standards (e.g., benzhydrocodone-d₃) to correct for matrix effects. Validate parameters per FDA guidelines: precision (<15% CV), accuracy (85–115%), and recovery (>70%) .

Q. How can synthetic routes for this compound be optimized to improve yield and reduce impurities?

- Methodological Answer : Apply Friedel-Crafts acylation or chlorination protocols, as used for benzoyl chloride derivatives . Monitor reaction intermediates via thin-layer chromatography (TLC) and purify crude products using recrystallization (e.g., ethanol/water mixtures). Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .

Advanced Research Questions

Q. What experimental designs are optimal for studying pharmacokinetic interactions between benzhydrocodone and acetaminophen in vivo?

- Methodological Answer : Employ a crossover study design in animal models (e.g., rats) to control inter-individual variability. Administer benzhydrocodone/acetaminophen combinations at therapeutic ratios (e.g., 4.08:325 mg) and compare plasma concentration-time profiles (AUC, Cmax, Tmax) against monotherapy groups. Use nonlinear mixed-effects modeling (NONMEM) to assess metabolic interactions, particularly CYP3A4/2D6 enzyme modulation .

Q. How can researchers resolve contradictions in reported efficacy data for this compound in pain management?

- Methodological Answer : Conduct a meta-analysis of preclinical and clinical trials, stratifying studies by dose, formulation, and patient demographics (e.g., opioid-naïve vs. tolerant). Apply Cochrane risk-of-bias tools to evaluate study quality. For conflicting results, perform in vitro receptor binding assays to quantify µ-opioid receptor affinity (Ki) and functional activity (EC₅₀) using cell lines expressing human receptors .

Q. What strategies are effective for identifying and characterizing benzhydrocodone metabolites in hepatic microsomes?

- Methodological Answer : Incubate benzhydrocodone with human liver microsomes and NADPH cofactors. Quench reactions at timed intervals and extract metabolites using solid-phase extraction (SPE). Analyze via ultra-high-performance LC-MS/MS (UHPLC-MS/MS) in positive ion mode. Compare fragmentation patterns with reference standards (e.g., hydrocodone, norhydrocodone) and use software (e.g., MetaboLynx) to predict novel metabolites .

Q. How should researchers design studies to assess the abuse liability of this compound compared to other opioids?

- Methodological Answer : Use conditioned place preference (CPP) or self-administration models in rodents. Compare benzhydrocodone’s reinforcing efficacy against hydrocodone or oxycodone at equianalgesic doses. Pair behavioral assays with neurochemical analyses (e.g., microdialysis for dopamine in the nucleus accumbens) to correlate drug-seeking behavior with mesolimbic pathway activation .

Methodological Guidelines for Reporting

- Data Contradiction Analysis : Clearly delineate confounding variables (e.g., genetic polymorphisms in CYP enzymes) in discussion sections. Use funnel plots to assess publication bias in meta-analyses .

- Experimental Reproducibility : Follow Beilstein Journal guidelines: detail synthesis protocols, instrument parameters (e.g., HPLC gradients), and statistical methods in supplementary materials .

- Safety and Compliance : Reference OSHA and MHRA standards for handling hydrochloride compounds, including PPE (gloves, goggles) and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.